molecular formula C17H17FINO4 B14121723 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide CAS No. 769160-80-7

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide

Cat. No.: B14121723
CAS No.: 769160-80-7
M. Wt: 445.22 g/mol
InChI Key: CSBWJCAVZKNPFN-UHFFFAOYSA-N
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Description

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structureThe compound’s structure includes an ethoxy group, a hydroxymethyl group, an iodine atom, and a fluorophenyl group, which contribute to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the iodine atom results in a deiodinated compound .

Scientific Research Applications

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of enzymes or other proteins involved in cellular processes.

    Inhibiting or activating enzymes: This can affect metabolic pathways and cellular functions.

    Interacting with DNA or RNA: This can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a fluorophenyl group.

    2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-chlorophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

CAS No.

769160-80-7

Molecular Formula

C17H17FINO4

Molecular Weight

445.22 g/mol

IUPAC Name

2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H17FINO4/c1-2-23-15-8-11(9-21)7-14(19)17(15)24-10-16(22)20-13-5-3-12(18)4-6-13/h3-8,21H,2,9-10H2,1H3,(H,20,22)

InChI Key

CSBWJCAVZKNPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)I)OCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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